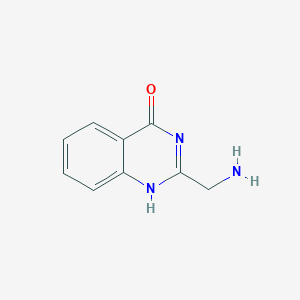

2-(aminomethyl)-1H-quinazolin-4-one

Description

2-(Aminomethyl)-1H-quinazolin-4-one (CAS: 437998-08-8) is a quinazolinone derivative characterized by an aminomethyl substituent at the C2 position. The synthesis of this compound involves:

Route 1: Reaction of 2-aminobenzonitrile with intermediates to form the quinazolinone core.

Route 2: Modification of 2-(hydroxymethyl)quinazolin-4(3H)-one via substitution or functionalization .

Properties

IUPAC Name |

2-(aminomethyl)-1H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-4H,5,10H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRVSYHWZXIPJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N=C(N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Promoted Cyclocondensation

The reaction’s efficiency hinges on the electronic nature of the aldehyde. Electron-withdrawing groups (e.g., NO₂) accelerate imine formation but hinder cyclization due to reduced nucleophilicity. Kinetic studies reveal a first-order dependence on both the aldehyde and 2-aminobenzamide.

Chemical Reactions Analysis

Types of Reactions

The compound “2-(aminomethyl)-1H-quinazolin-4-one” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving “2-(aminomethyl)-1H-quinazolin-4-one” typically require specific reagents and conditions. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the presence of catalysts or specific solvents to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from the reactions of “2-(aminomethyl)-1H-quinazolin-4-one” depend on the type of reaction and the reagents used. Oxidation reactions yield oxidized derivatives, reduction reactions produce reduced forms, and substitution reactions result in compounds with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, “2-(aminomethyl)-1H-quinazolin-4-one” is used as a building block for the synthesis of more complex molecules

Biology

In biological research, “2-(aminomethyl)-1H-quinazolin-4-one” is studied for its interactions with biomolecules. It can serve as a probe to investigate biochemical pathways and molecular mechanisms in living organisms.

Medicine

The compound has potential applications in medicine, particularly in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents.

Industry

In industrial applications, “2-(aminomethyl)-1H-quinazolin-4-one” is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of “2-(aminomethyl)-1H-quinazolin-4-one” involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural features, molecular properties, and reported activities of 2-(aminomethyl)-1H-quinazolin-4-one and its analogs:

Pharmacological and Physicochemical Insights

- H₁-Antihistaminic Activity: Triazoloquinazolinones exhibit potent activity (e.g., 4-benzyl derivatives with IC₅₀ values < 2 μM), attributed to triazolo ring-induced conformational restraint and enhanced receptor interactions .

- Lipophilicity Trends: The isobutyl-substituted analog (LogP: 2.53) and fluorophenyl derivative (LogP: ~2.5) demonstrate higher lipophilicity than the aminomethyl compound (estimated LogP: ~1.5), impacting membrane permeability and bioavailability.

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in the 4-fluorophenyl analog) enhance metabolic stability, while electron-donating groups (e.g., methoxy in the chloromethyl derivative) may alter binding kinetics .

Q & A

Basic Research Question

- NMR Spectroscopy : The aminomethyl group (-CH₂NH₂) shows distinct proton signals at δ 3.8–4.2 ppm (CH₂) and δ 1.5–2.5 ppm (NH₂, exchangeable with D₂O). Aromatic protons in the quinazoline ring appear as multiplets between δ 7.0–8.5 ppm .

- IR Spectroscopy : Stretching vibrations at ~3300 cm⁻¹ (N-H) and ~1650 cm⁻¹ (C=O of the quinazolinone ring) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (e.g., C₉H₈N₃O: 174.07 g/mol) .

What strategies optimize the yield and purity of 2-(aminomethyl)-1H-quinazolin-4-one under varying catalytic conditions?

Advanced Research Question

- Catalyst Selection : Alum catalysts (e.g., KAl(SO₄)₂·12H₂O) improve reaction efficiency by facilitating cyclization steps. For example, yields increase from 60% to >85% when using alum in ethanol under reflux .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while protic solvents (e.g., ethanol) may favor proton transfer steps. Solvent-free conditions under microwave irradiation can reduce side products .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) or recrystallization from ethanol removes impurities like unreacted starting materials .

How do solvent choice and temperature affect reaction pathways in the synthesis of quinazolin-4-one derivatives?

Advanced Research Question

- Solvent Effects : DMSO stabilizes charged intermediates via its high polarity, promoting nucleophilic substitution. In contrast, ethanol may favor elimination due to its protic nature, leading to byproducts like deaminated derivatives .

- Temperature : Elevated temperatures (e.g., >100°C) accelerate cyclization but risk decomposition. For example, prolonged heating at 150°C in DMF can degrade the aminomethyl group, reducing yield by ~20% .

- Case Study : In the synthesis of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]quinazolin-4(3H)-one, switching from ethanol to DMSO increased regioselectivity for the desired product (85% vs. 65%) .

How can researchers resolve contradictions in reported biological activities of quinazolin-4-one derivatives across studies?

Advanced Research Question

- Assay Standardization : Discrepancies often arise from variations in cell lines (e.g., HeLa vs. MCF-7), concentrations (IC₅₀ values at 10 µM vs. 50 µM), or incubation times. Use CLSI guidelines for antimicrobial assays .

- Structural Validation : Confirm derivative purity via HPLC (>95%) and compare with literature NMR data to rule out impurities affecting bioactivity .

- Mechanistic Studies : Perform enzyme inhibition assays (e.g., kinase profiling) to identify specific targets. For example, 2-(4-aminophenyl) derivatives show higher selectivity for EGFR than VEGFR .

What computational methods are employed to predict the bioactivity of quinazolin-4-one derivatives?

Advanced Research Question

- Molecular Docking : Use crystal structures of target proteins (e.g., EGFR, PDB ID: 1M17) to model binding interactions. The aminomethyl group often forms hydrogen bonds with catalytic lysine residues .

- QSAR Modeling : Correlate substituent properties (e.g., logP, Hammett σ values) with activity. Derivatives with electron-withdrawing groups (e.g., -Cl) at the 6-position show enhanced anticancer activity (r² = 0.89 in QSAR models) .

- ADMET Prediction : Tools like SwissADME predict pharmacokinetic profiles. For example, logP <3 improves bioavailability, while >5 increases toxicity risks .

How can researchers mitigate hazards associated with handling 2-(aminomethyl)-1H-quinazolin-4-one?

Basic Research Question

- Safety Protocols : Use fume hoods and PPE (gloves, lab coats) due to potential skin/eye irritation (H313/H319) .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Avoid chlorinated solvents (e.g., CH₂Cl₂) due to environmental toxicity .

- First Aid : In case of inhalation, move to fresh air and consult a physician. Provide SDS sheets with CAS 437998-08-8 for medical reference .

What advanced techniques characterize the solid-state properties of 2-(aminomethyl)-1H-quinazolin-4-one?

Advanced Research Question

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. For example, the compound may form dimers via N-H···O=C interactions (d = 2.8 Å) .

- Thermal Analysis : TGA/DSC reveal decomposition temperatures (>250°C) and polymorph transitions. An endothermic peak at ~180°C may indicate melting .

- Solubility Studies : Use shake-flask methods with buffers (pH 1–7.4) to determine pH-dependent solubility, critical for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.